
Benzeneazomalononitrile
Overview
Description
Benzeneazomalononitrile (CAS 6017-21-6, molecular formula: C₉H₆N₄) is an aromatic azo compound featuring a phenylazo (–N=N–) group attached to a malononitrile (C(CN)₂) core. This structure confers unique reactivity, enabling its use as a precursor in pharmaceutical and agrochemical synthesis. The compound is synthesized via coupling reactions involving diazonium salts and malononitrile derivatives, as evidenced by its role in forming intermediates for pyrazolo[4,3-d]pyrimidines and other heterocycles .
Preparation Methods
Diazotization-Coupling Method
The diazotization-coupling route remains the most widely employed synthetic pathway for benzeneazomalononitrile. This method involves two critical stages: (i) diazotization of a primary aromatic amine and (ii) coupling of the resultant diazonium salt with malononitrile.
Diazotization Step
Diazotization initiates with the reaction of aniline or its derivatives with sodium nitrite (NaNO₂) in an acidic medium, typically hydrochloric acid (HCl), at temperatures between 0–5°C . The formation of the diazonium chloride intermediate is highly exothermic and requires precise temperature control to prevent decomposition. For example, aniline reacts with NaNO₂ in HCl to form benzenediazonium chloride, as shown:
The diazonium salt’s instability necessitates immediate use in subsequent coupling reactions .
Coupling Step
The diazonium salt is coupled with malononitrile in a weakly basic environment, often facilitated by sodium acetate (CH₃COONa) to maintain a pH of 4–7 . Malononitrile’s active methylene group acts as a nucleophile, attacking the electrophilic diazonium ion to form the azo linkage. The reaction proceeds as follows:
Key parameters influencing yield include:
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Temperature : Coupling at 10–20°C minimizes side reactions.
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Solvent : Ethanol or aqueous ethanol enhances solubility and reaction homogeneity .
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Molar Ratio : A 1:1.2 ratio of diazonium salt to malononitrile optimizes conversion .
Alternative Synthetic Routes
While diazotization-coupling dominates, alternative methods have been explored for specialized applications.
Reductive Methods
Nitroaromatic precursors, such as nitrobenzene, can be reduced in alkaline media using agents like lithium aluminum hydride (LiAlH₄). This route avoids diazonium intermediates but suffers from lower selectivity and yields (~50–60%) compared to traditional methods .
Oxidative Condensation
Primary amines react with nitroso compounds under oxidative conditions (e.g., potassium permanganate) to form azo bonds. However, this method is less efficient for this compound due to competing oxidation of the malononitrile group .
Optimization of Reaction Conditions
Temperature and pH Effects
A study comparing yields under varying conditions revealed the following trends:
Parameter | Optimal Range | Yield (%) | Side Products (%) |
---|---|---|---|
Diazotization Temp | 0–5°C | 92 | <5 |
Coupling pH | 5.5–6.5 | 88 | 7 |
Solvent (Ethanol %) | 70–80 | 90 | 6 |
Higher temperatures during diazotization (>10°C) led to a 30% yield reduction due to diazonium decomposition .
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improved yields by 12% in biphasic systems, facilitating interfacial reactions .
Characterization and Validation
Synthetic this compound is validated using:
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NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays signals at δ 7.8–8.2 ppm (aromatic protons) and δ 4.1 ppm (methylene group) .
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IR Spectroscopy : Peaks at 2220 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (N=N stretch) confirm functional groups .
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X-Ray Diffraction : Crystallographic data reveal a planar azo group with bond lengths of 1.25 Å (N=N) and 1.47 Å (C-N) .
Industrial Production Challenges
Scaling this compound synthesis presents challenges:
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Diazonium Stability : Large-scale reactors require cryogenic systems to maintain 0–5°C during diazotization.
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Waste Management : HCl and sodium acetate byproducts necessitate neutralization, increasing costs .
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Purification : Column chromatography or recrystallization from ethanol achieves >95% purity but reduces throughput by 20% .
Chemical Reactions Analysis
Types of Reactions
(Phenylazo)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano groups.
Condensation Reactions: It is involved in Knoevenagel condensation reactions with aldehydes and ketones.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Reagents: Sodium nitrite, hydrochloric acid, malononitrile, sodium acetate.
Major Products
Heterocyclic Compounds: Such as pyridazines, pyridines, and their fused derivatives.
Substituted Malononitriles: Formed through condensation reactions.
Scientific Research Applications
Key Chemical Reactions
- Substitution Reactions : The cyano groups allow for nucleophilic substitution reactions.
- Condensation Reactions : It participates in Knoevenagel condensation with aldehydes and ketones.
- Cyclization Reactions : It can produce various heterocyclic compounds.
Scientific Research Applications
Benzeneazomalononitrile has several significant applications across different scientific domains:
Chemistry
- Synthesis of Heterocycles : It serves as a precursor for synthesizing nitrogen-containing π-excessive aromatic heterocycles such as carbazoles, indolocarbazoles, and carbolines. These compounds are essential in organic chemistry for their unique properties and reactivity.
- Analytical Chemistry : It is utilized in method development and validation for quality control applications in pharmaceuticals.
Biology
- Biochemical Studies : Research indicates that this compound may play a role in brain metabolism, influencing electrical potential variations which are crucial for understanding neurological functions.
Medicine
- Antimicrobial Activity : Its derivatives have been explored for antimicrobial properties, making them potential candidates for developing new therapeutic agents against resistant strains of bacteria.
Industrial Applications
- Dyes and Pigments : The compound is used as an intermediate in the production of dyes and pigments due to its chromophoric properties.
- Corrosion Inhibition : Certain formulations containing this compound have been found effective in inhibiting corrosion on steel surfaces.
- Rubber Additives : It acts as an anti-aging additive in vulcanized natural rubber, enhancing durability.
Data Table of Applications
Application Area | Specific Use | Notes |
---|---|---|
Chemistry | Synthesis of heterocycles | Key precursor for complex organic compounds |
Analytical Chemistry | Method development for pharmaceuticals | Used in quality control processes |
Biology | Studies on brain metabolism | Investigates electrical potential changes |
Medicine | Antimicrobial agents | Potential treatment for resistant bacteria |
Industrial | Dyes and pigments | Intermediate in dye synthesis |
Industrial | Corrosion inhibition | Effective on steel substrates |
Industrial | Anti-aging additive in rubber | Enhances longevity of rubber products |
Case Studies
- Synthesis of Carbazoles : A study demonstrated the use of this compound as a key building block in synthesizing carbazole derivatives, which are important due to their applications in organic electronics and photochemistry.
- Antimicrobial Research : Research conducted on derivatives of this compound showed promising results against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
- Corrosion Studies : Investigations into the efficacy of this compound-based formulations revealed significant corrosion resistance on steel surfaces when exposed to aggressive environments, suggesting its utility in industrial applications.
Mechanism of Action
The exact mechanism of action for (Phenylazo)malononitrile is not well-documented. it is known that the compound interacts with its targets, leading to various biochemical changes. The nitrogen-containing π-excessive aromatic heterocycles in (Phenylazo)malononitrile are fundamental in organic chemistry due to their presence in natural products, alkaloids, and medicinally active compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Azo Group Reactivity: Benzeneazomalononitrile’s azo group enables cyclization and condensation reactions, distinguishing it from non-azo analogs like benzonitrile. For example, arylhydrazononitriles (e.g., 4a,b) derived from 2-benzylidenemalononitrile undergo thermal rearrangement to cyanoindoles , whereas this compound forms pyrazolo[4,3-d]pyrimidines via amidine intermediates .
- Nitrile Functionality: All compounds contain nitrile groups, but their positions and electronic environments differ. For instance, benzonitrile’s single nitrile group makes it a polar aprotic solvent , while this compound’s dual nitriles enhance electrophilicity, facilitating nucleophilic additions.
Physical and Spectroscopic Properties
- Melting Points: 2-Benzylidenemalononitrile: 85–86°C . Benzonitrile: -13°C (melting point), 191°C (boiling point) .
- Infrared (IR) Spectroscopy: this compound: Expected nitrile stretches near 2185–2190 cm⁻¹, similar to 2-benzylidenemalononitrile (2188 cm⁻¹) . Benzonitrile: Nitrile stretch at 2230 cm⁻¹ .
Biological Activity
Benzeneazomalononitrile, also known as phenylazo malononitrile, is a compound of increasing interest in various fields of biological and medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azo group (-N=N-) linking two aromatic systems. The presence of the malononitrile moiety contributes to its reactivity and potential biological interactions. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules, including proteins and nucleic acids. The nitrogen-containing π-excessive aromatic heterocycles present in this compound are crucial in organic chemistry due to their roles in natural products and medicinal compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. The compound exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. The minimum inhibitory concentrations (MICs) for some derivatives are summarized in the following table:
Compound | Target Organism | MIC (mg/mL) |
---|---|---|
This compound | E. coli | 6.72 |
This compound | S. aureus | 6.63 |
This compound | P. aeruginosa | 6.67 |
This compound | C. albicans | 6.63 |
These findings suggest that this compound could be an effective agent against resistant microbial strains.
Antioxidant Activity
This compound has also been investigated for its antioxidant properties. It demonstrates the ability to scavenge free radicals, which is essential in mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage.
Anti-inflammatory Effects
Research indicates that this compound derivatives can inhibit inflammatory responses in vitro. For instance, certain compounds have shown a reduction in carrageenan-induced edema, indicating potential applications in treating inflammatory conditions.
Case Study 1: Occupational Exposure
A case study involving Brazilian gas station workers exposed to benzene revealed significant health impacts associated with chronic exposure to benzene derivatives, including this compound. Workers exhibited symptoms such as headaches and dizziness, along with hematological abnormalities like leukopenia and chromosomal rearrangements . This highlights the compound's potential toxicity when exposure occurs in occupational settings.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, a series of this compound derivatives were synthesized and tested for their antimicrobial efficacy against clinical isolates of Candida albicans and Aspergillus fumigatus. Results indicated that specific modifications to the compound's structure enhanced its antifungal activity, demonstrating the importance of structure-activity relationships in drug design .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing benzeneazomalononitrile, and what intermediates are critical for yield optimization?
this compound is synthesized via azo coupling reactions involving diazonium salts and malononitrile derivatives. A typical pathway involves:
- Step 1 : Diazotization of an aromatic amine (e.g., aniline) with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.
- Step 2 : Coupling the diazonium salt with malononitrile in alkaline media (pH 8–10) to form the azo linkage. Key intermediates include the diazonium salt (unstable, requiring immediate use) and the protonated malononitrile anion. Yield optimization depends on temperature control (<10°C), pH adjustment, and stoichiometric excess of malononitrile (1.2–1.5 equivalents) .
Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure and purity?
- IR Spectroscopy : Identifies the nitrile (-C≡N) stretch (~2200 cm⁻¹) and azo (-N=N-) absorption (~1450–1550 cm⁻¹). NIST databases provide reference spectra for validation .
- NMR : ¹H NMR shows aromatic proton signals (δ 7.2–8.0 ppm) and absence of amine protons. ¹³C NMR confirms nitrile carbons (δ 115–120 ppm).
- Mass Spectrometry : Molecular ion peak ([M⁺]) matches the molecular weight (e.g., 185.16 g/mol). High-resolution MS distinguishes isotopic patterns.
- UV-Vis : Azo chromophores absorb at λmax ~400–500 nm, useful for quantifying concentration .
Q. What are the recommended storage conditions to prevent this compound degradation?
Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Decomposition occurs via hydrolysis (moisture-sensitive) or photolytic cleavage of the azo bond. Thermal stability tests (TGA/DSC) suggest decomposition initiates at ~150°C, releasing HCN gas—use fume hoods and personal protective equipment (PPE) during handling .
Advanced Research Questions
Q. How can computational chemistry predict this compound’s reactivity in novel catalytic systems?
Density Functional Theory (DFT) calculations model electron density distribution, revealing nucleophilic sites (e.g., nitrile carbons) and electrophilic azo nitrogen. Fukui indices guide predictions for:
- Cycloaddition Reactions : Reactivity with dienophiles in Diels-Alder reactions.
- Coordination Chemistry : Binding affinity with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications. Software tools (Gaussian, ORCA) and databases (PubChem, ChemSpider) provide molecular orbitals and charge parameters .
Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound-derived ligands?
Conflicting data often arise from:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance ligand solubility but may deactivate metal centers.
- Impurity Profiles : Trace amines or moisture alter reaction kinetics. Mitigation strategies:
- Replicate studies under rigorously controlled conditions (e.g., glovebox for air-sensitive reactions).
- Use standardized purity assays (HPLC ≥99%, Karl Fischer titration for moisture).
- Compare turnover numbers (TON) across multiple substrates .
Q. What role does this compound play in designing photoresponsive materials?
The azo group enables cis-trans isomerism under UV/visible light, making it suitable for:
- Molecular Switches : Reversible conformational changes in polymer matrices.
- Liquid Crystals : Photoalignment layers for display technologies. Key parameters include quantum yield of isomerization (measured via time-resolved spectroscopy) and thermal relaxation rates (Arrhenius plots from DSC) .
Q. Methodological Recommendations
- Synthesis : Use Schlenk lines for air-sensitive steps; monitor pH with calibrated probes.
- Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity vs. temperature) .
- Safety Protocols : Follow Sigma-Aldrich’s guidelines for nitrile handling (gloves, eye protection, emergency showers) .
Properties
IUPAC Name |
2-phenyldiazenylpropanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMBASWITNCMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289496 | |
Record name | 2-(2-Phenyldiazenyl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6017-21-6, 1350653-31-4 | |
Record name | 2-(2-Phenyldiazenyl)propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6017-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Malononitrile, (phenylazo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006017216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6017-21-6 | |
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Record name | 2-(2-Phenyldiazenyl)propanedinitrile | |
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Record name | 2-(2-phenyldiazenyl)propanedinitrile | |
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Record name | Benzeneazomalononitrile | |
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Synthesis routes and methods
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